molecular formula C8H14N4OS B1676530 Metribuzin CAS No. 21087-64-9

Metribuzin

Cat. No. B1676530
CAS RN: 21087-64-9
M. Wt: 214.29 g/mol
InChI Key: FOXFZRUHNHCZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05211739

Procedure details

2-chloro-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(methoxy-n-propylamino)-s-triazine; 2-methoxy-4,6-bis(isopropylamino)-s-triazine; 2-chloro-4-ethylamino-6-(3-methoxy-n-propylamino)-s-triazine; 2-methylmercapto-4,6-bis(isopropylamino)-s-triazine; 2-methylmercapto-4,6-bis(ethylamino)-2-triazine; 2-methylmercapto-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(isopropylamino)-s-triazine; 2-methoxy-4-ethylamino-6-isopropylamino-s-triazine; 2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine; 4-amino-6-(t-butyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-chloro-4,6-bis(methoxy-n-propylamino)-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2-methylmercapto-4,6-bis(ethylamino)-2-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH3:10])[N:5]=[C:4]([NH:11][CH:12](C)[CH3:13])[N:3]=1.ClC1N=C(N(OC)CCC)N=C(N(OC)CCC)N=1.COC1N=C(NC(C)C)N=C(NC(C)C)N=1.ClC1N=C(NCC)N=C(NCCCOC)N=1.CSC1N=C(NC(C)C)N=C(NC(C)C)N=1.CSC1N=C(NCC)N=C(NC(C)C)N=1.ClC1N=C(NC(C)C)N=C(NC(C)C)N=1.COC1N=C(NCC)N=C(NC(C)C)N=1.CSC1N=C(NCCOC)N=C(NC(C)C)N=1.NN1C(=O)C(C(C)(C)C)=NN=C1SC>>[Cl:1][C:2]1[N:3]=[C:4]([NH:11][CH2:12][CH3:13])[N:5]=[C:6]([NH:8][CH2:9][CH3:10])[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)NCC)NC(C)C
Step Two
Name
2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NC(=NC(=N1)NCCOC)NC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(=NN=C(C1=O)C(C)(C)C)SC
Step Four
Name
2-chloro-4,6-bis(methoxy-n-propylamino)-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)N(CCC)OC)N(CCC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC(=NC(=N1)NC(C)C)NC(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)NCC)NCCCOC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NC(=NC(=N1)NC(C)C)NC(C)C
Step Eight
Name
2-methylmercapto-4,6-bis(ethylamino)-2-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NC(=NC(=N1)NCC)NC(C)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)NC(C)C)NC(C)C
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC(=NC(=N1)NCC)NC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=N1)NCC)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.